

# Spectroscopic Profile of 1,3-Dimethylphenanthrene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dimethylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data for **1,3-Dimethylphenanthrene** and experimental data for the parent compound, phenanthrene, and a related isomer, 3,6-dimethylphenanthrene, for comparative analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and analysis of **1,3-Dimethylphenanthrene** in a research and development setting.

## Predicted Spectroscopic Data for 1,3-Dimethylphenanthrene

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for **1,3-Dimethylphenanthrene**. These predictions are based on computational chemistry methods and provide valuable insights into the expected spectral characteristics of the molecule.

### Table 1: Predicted $^1\text{H}$ NMR Chemical Shifts for 1,3-Dimethylphenanthrene

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH <sub>3</sub> )	~2.6	s	-
H-3 (CH <sub>3</sub> )	~2.5	s	-
Aromatic H	7.5 - 8.7	m	-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

**Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for 1,3-Dimethylphenanthrene**

Carbon	Predicted Chemical Shift (ppm)
C-1 (CH <sub>3</sub> )	~21
C-3 (CH <sub>3</sub> )	~20
Aromatic C	123 - 135
Quaternary C	130 - 140

Note: The number of unique signals will depend on the symmetry of the molecule. Due to the substitution pattern, all 16 carbons are expected to be chemically non-equivalent.

**Table 3: Predicted IR Absorption Bands for 1,3-Dimethylphenanthrene**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
2975 - 2850	Aliphatic C-H Stretch (CH <sub>3</sub> )	Medium-Strong
1620 - 1580	Aromatic C=C Stretch	Medium
1520 - 1450	Aromatic C=C Stretch	Medium
890 - 850	C-H Out-of-plane Bend (isolated H)	Strong
830 - 750	C-H Out-of-plane Bend (adjacent H's)	Strong

Note: The fingerprint region (below 1500 cm<sup>-1</sup>) will contain a complex pattern of bands unique to the molecule.

#### Table 4: Predicted UV-Vis Absorption Maxima for 1,3-Dimethylphenanthrene in Cyclohexane

Band	Predicted $\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Transition
$\alpha$ -band	~350	Low	$\pi \rightarrow \pi$
p-band	~300	High	$\pi \rightarrow \pi$
$\beta$ -band	~250	Very High	$\pi \rightarrow \pi^*$

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.

### Comparative Experimental Spectroscopic Data

For contextual understanding and as a reference for experimental validation, the following tables present experimental data for the parent compound, phenanthrene, and the related isomer, 3,6-dimethylphenanthrene.

**Table 5: Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Phenanthrene and 3,6-Dimethylphenanthrene**

Compound	Nucleus	Chemical Shifts (ppm)
Phenanthrene	$^1\text{H}$	7.61 (t, 2H), 7.69 (d, 2H), 7.91 (d, 2H), 8.71 (d, 2H), 7.96 (s, 2H)
	$^{13}\text{C}$	122.8, 126.8, 126.9, 128.8, 130.3, 132.1
3,6-Dimethylphenanthrene	$^1\text{H}$	2.61 (s, 6H, $\text{CH}_3$ ), 7.40 (d, 2H), 7.62 (s, 2H), 7.75 (d, 2H), 8.45 (s, 2H)
	$^{13}\text{C}$	21.8 ( $\text{CH}_3$ ), 123.4, 126.3, 126.9, 128.9, 129.8, 131.2, 136.1

Note: Data for 3,6-Dimethylphenanthrene is sourced from ChemicalBook.

**Table 6: Experimental IR and UV-Vis Data for Phenanthrene**

Spectroscopy	Characteristic Peaks/Bands
IR (KBr pellet)	3060 (Aromatic C-H Stretch), 1600, 1490, 1450 (Aromatic C=C Stretch), 870, 810, 735 (C-H Out-of-plane Bend) $\text{cm}^{-1}$
UV-Vis (in Cyclohexane)	$\lambda_{\text{max}}$ (nm): 251, 274, 282, 294, 312, 328, 338, 346

Note: Phenanthrene IR and UV-Vis data is widely available in spectral databases such as the NIST WebBook.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for polycyclic aromatic hydrocarbons like **1,3-Dimethylphenanthrene**. These should be adapted based on the specific instrumentation and laboratory conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of aromatic signals.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ . The spectral width is typically 0-220 ppm.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Solid (KBr Pellet):** Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
  - **Solution:** Dissolve the sample in a suitable IR-transparent solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is typically used.

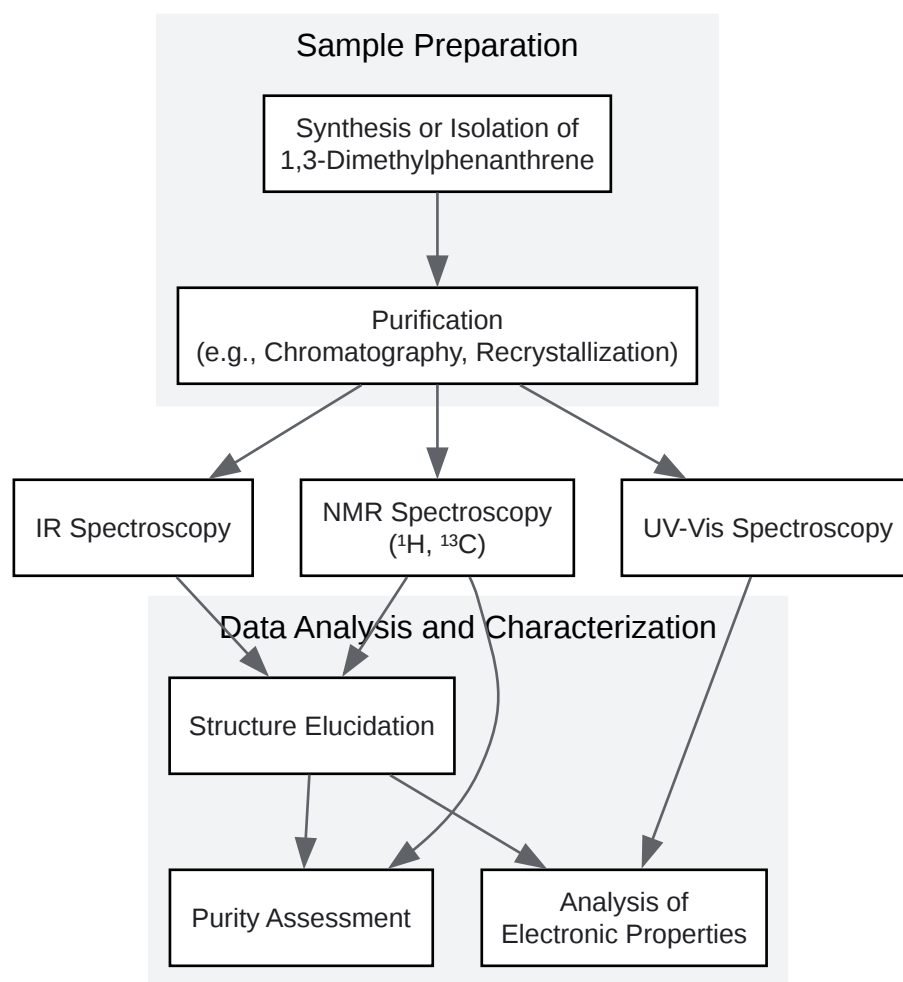
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to different functional groups and vibrational modes.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the sample in a UV-grade solvent (e.g., cyclohexane, ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
- **Data Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized or isolated sample of **1,3-Dimethylphenanthrene**.



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#### Spectroscopic analysis workflow for **1,3-Dimethylphenanthrene**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)